2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is a flavonoid compound. Flavonoids are a large class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities. [] This particular flavonoid has been identified in various natural sources, including:
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, also known as gallocatechin gallate, is a flavonoid compound notable for its diverse biological activities. Flavonoids are a class of polyphenolic compounds prevalent in various plants, contributing to their color, flavor, and health benefits. This specific compound features a chromen-4-one structure with hydroxyl groups that enhance its antioxidant properties and biological interactions.
This compound can be derived from various natural sources, particularly plants rich in flavonoids. It has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. Its chemical structure allows it to interact with multiple biological targets, making it a subject of interest in pharmacological research.
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one belongs to the flavonoid class of organic compounds, specifically categorized as a flavonol due to the presence of hydroxyl groups on the aromatic rings. Its classification is significant in understanding its biochemical behavior and potential therapeutic applications .
The synthesis of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one typically involves the condensation of phenolic precursors. A common synthetic route includes the reaction between 3,4-dihydroxybenzaldehyde and 6-methyl-4H-chromen-4-one under acidic or basic conditions. This reaction is optimized for high yields and purity through careful control of temperature and reaction time.
The synthetic process often utilizes catalysts such as acids or bases to facilitate the condensation reaction. The reaction conditions are meticulously adjusted to maximize product yield while minimizing by-products. Advanced purification techniques like recrystallization and chromatography are employed post-synthesis to ensure the compound's purity meets required standards.
The molecular structure of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one can be represented by its IUPAC name and chemical identifiers:
The structural formula exhibits a chromenone core with hydroxyl substituents that play a crucial role in its biological activity.
The compound's molecular weight is approximately 284.26 g/mol. The presence of multiple hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity in biological systems.
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one participates in various chemical reactions:
For oxidation reactions, potassium permanganate and hydrogen peroxide are commonly used as oxidizing agents. Reduction processes may utilize sodium borohydride or lithium aluminum hydride as reducing agents. Substitution reactions often involve halogens or nitrating agents under controlled conditions to ensure selectivity.
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one involves several biochemical interactions:
These interactions contribute to its observed pharmacological effects in various studies.
Laboratory studies indicate that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity over time.
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one typically appears as a yellow crystalline solid. Its melting point ranges around 200°C, indicating good thermal stability.
This compound exhibits significant antioxidant activity due to its ability to scavenge free radicals effectively. Its solubility profile shows it dissolves well in polar solvents but has limited solubility in non-polar solvents due to its hydroxyl groups .
The applications of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one span various fields:
Research continues to explore its efficacy in treating conditions such as diabetes and cardiovascular diseases due to its multifaceted biological activities .
The biosynthesis of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one initiates with the formation of the core flavonoid skeleton via type III polyketide synthase (PKS) enzymes. Chalcone synthase (CHS) catalyzes the stepwise condensation of p-coumaroyl-CoA with three malonyl-CoA units, generating naringenin chalcone as the primary C15 backbone [7]. This reaction involves a decarboxylative Claisen condensation, forming a tetraketide intermediate that cyclizes into the chalcone scaffold. Crucially, CHS exhibits high substrate selectivity for hydroxycinnamoyl-CoA esters but demonstrates promiscuity toward methylated malonyl-CoA analogs, which may facilitate the incorporation of the C6-methyl group in later stages [7] [8].
Following chalcone formation, chalcone isomerase (CHI) mediates the stereospecific cyclization of the chalcone into (2S)-naringenin. CHI accelerates this reaction ~107-fold compared to the uncatalyzed process, ensuring kinetic efficiency. Structural studies reveal that CHI's catalytic cavity imposes conformational constraints that enforce a cis-orientation of the chalcone's carbonyl and α-carbon, enabling Michael addition and ring closure [7]. Notably, CHI isoforms in Fabaceae exhibit broader substrate tolerance than those in Asparagaceae, accommodating both 6′-hydroxy- and 6′-deoxychalcones—a flexibility critical for downstream C-methylation [7].
Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Chalcone Synthase | p-Coumaroyl-CoA | 12.5 ± 1.8 | 0.32 ± 0.04 | 2.56 × 10⁴ |
Chalcone Synthase | Malonyl-CoA | 85.7 ± 9.3 | 0.29 ± 0.03 | 3.38 × 10³ |
Chalcone Isomerase | Naringenin Chalcone | 8.2 ± 0.9 | 270 ± 15 | 3.29 × 10⁷ |
Data derived from in vitro assays using recombinant enzymes from model flavonoid-producing plants [7].
Regiospecific hydroxylation of the flavonoid skeleton is mediated by cytochrome P450 monooxygenases (CYPs). For 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, flavonoid 3′-hydroxylase (F3′H) installs the ortho-diOH system on the B-ring at C3′ and C4′, leveraging conserved oxygen activation mechanisms [2] [7]. This enzyme belongs to the CYP75B subfamily and demonstrates absolute regioselectivity for the B-ring meta-position, governed by substrate positioning within its hydrophobic pocket [7]. Concurrently, flavonoid 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, catalyzes C3 hydroxylation of the C-ring, a prerequisite for stabilizing the 4-keto tautomer [8].
C6-methylation is a hallmark structural feature of this compound. Biochemical evidence indicates that S-adenosylmethionine (SAM)-dependent methyltransferases transfer a methyl group to the C6 position after hydroxylation at C5. This modification requires precise spatial control, as methylation precedes final dehydroxylation [7]. Enzyme kinetics studies reveal that the C6-methyltransferase exhibits 30-fold higher specificity for 5-hydroxyflavonoids over non-hydroxylated analogs (Km = 18 μM vs. 540 μM), underscoring the ordered sequence of modifications [7]. Notably, the methyl group enhances lipophilicity and influences biological activity by promoting membrane association, as observed in analogs like 6-ethyl derivatives [3].
Enzyme Class | Target Position | Catalytic Efficiency (kcat/Km) | Non-Cognate Substrate Tolerance |
---|---|---|---|
F3′H (CYP75B) | B-ring C3′ | 2.8 × 10⁶ M⁻¹s⁻¹ | <5% activity with 4′-deoxy substrates |
F3H (Dioxygenase) | C-ring C3 | 1.1 × 10⁶ M⁻¹s⁻¹ | 60% activity with kaempferol vs. naringenin |
C6-OMT | C-ring C6 | 4.2 × 10⁵ M⁻¹s⁻¹ | Absent for C8-methyl analogs |
Enzyme kinetics were determined using recombinant proteins and synthetic substrates [2] [7].
Comparative genomics reveals lineage-specific adaptations: Fabaceae employs tandem gene duplications of CYP93G1 (homoisoflavonoid synthase), whereas Asparagaceae utilizes neofunctionalization of flavone synthase II (CYP93B) to generate homoisoflavonoid scaffolds [7]. Additionally, divergent evolution in O-methyltransferases accounts for species-specific methylation patterns. For instance, Scutellaria baicalensis (Lamiaceae) produces 6-methylated flavones but lacks homoisoflavonoids due to absent CYP93G orthologs [5].
Metabolic engineering in Medicago truncatula has demonstrated that heterologous expression of Asparagus officinalis CYP93G1 and OMT redirects flux from isoflavonoids to 6-methylated homoisoflavonoids, yielding 8.7 mg/g DW of the target compound [7]. This strategy highlights the potential for combinatorial biosynthesis to optimize production.
Gene Family | Function | Plant Family | Regulatory Mechanism |
---|---|---|---|
R2R3-MYB (S7 clade) | Activates CHS/CHI/OMT | Asparagaceae | Jasmonate-responsive, binds W-box promoters |
bHLH (IIIf subfamily) | MBW complex formation | Fabaceae | Interacts with MYB, enhances promoter binding |
CYP93G1 | Homoisoflavonoid synthase | Fabaceae | Tandem duplication in clade I species |
CYP93B | Flavone synthase II → neofunctionalization | Asparagaceae | Frame-shift mutation enlarges active site |
Evolutionary adaptations inferred from comparative transcriptomics and functional assays [5] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: